![molecular formula C20H17F4N3OS B4797112 {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER](/img/structure/B4797112.png)
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER
Overview
Description
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a trifluoromethylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the fluorobenzyl and trifluoromethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER is unique due to its combination of a triazole ring, fluorobenzyl group, and trifluoromethylphenyl ether moiety. This combination of functional groups provides it with distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3OS/c1-2-10-27-18(12-28-17-5-3-4-15(11-17)20(22,23)24)25-26-19(27)29-13-14-6-8-16(21)9-7-14/h2-9,11H,1,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHCAJPOCTUKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)COC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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